Pyrazolethione, 3-18

Description

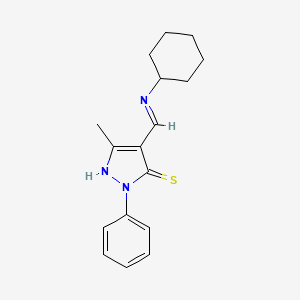

Pyrazolethione, 3-18, is a synthetic compound derived from a pyrazolethione nucleus, a heterocyclic scaffold known for its versatile pharmacological and chemical properties. In the context of Staphylococcus aureus Sortase A (SrtA) inhibition, 3-18 belongs to a series of analogs developed through structure-activity relationship (SAR) studies. The compound features a cyclohexyl group at the R3 position, replacing the phenyl group present in the lead compound (compound 3). This modification was found to significantly reduce inhibitory potency against SrtA, highlighting the critical role of aromatic substituents in maintaining activity .

Properties

IUPAC Name |

4-(cyclohexyliminomethyl)-5-methyl-2-phenyl-1H-pyrazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3S/c1-13-16(12-18-14-8-4-2-5-9-14)17(21)20(19-13)15-10-6-3-7-11-15/h3,6-7,10-12,14,19H,2,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMZBSMOPZVXOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolethione, 3-18 typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under controlled conditions, yielding the pyrazole ring . This method is known for its high yield and straightforward work-up procedure.

Industrial Production Methods

Industrial production of Pyrazolethione, 3-18 often employs eco-friendly methodologies, including heterogeneous catalytic systems and microwave-assisted reactions . These methods not only enhance the yield but also reduce the reaction time and environmental impact.

Chemical Reactions Analysis

Structural and Reactivity Profile

Molecular formula :

Key functional groups :

-

Pyrazole ring with a thione (-C=S) group at position 3.

-

Cyclohexyliminomethyl substituent (C=N-cyclohexyl) at position 4.

-

Methyl (-CH) and phenyl (-CH) groups at positions 5 and 2, respectively.

Computed properties influencing reactivity :

| Property | Value | Relevance to Reactivity |

|---|---|---|

| Hydrogen Bond Donors | 1 (thione S-H) | Potential nucleophilic substitution |

| Hydrogen Bond Acceptors | 3 (N, S, imine C=N) | Electrophilic interactions |

| Rotatable Bonds | 3 | Conformational flexibility for binding |

| XLogP3 | 4.0 | High lipophilicity (may favor organometallic reactions) |

Thione Group Reactivity

The thione group (-C=S) is a soft nucleophile and may participate in:

-

Thiol-thione exchange reactions with alkyl halides or activated electrophiles.

-

Oxidation to sulfonic acids under strong oxidizing conditions (e.g., HO, KMnO).

Imine (C=N) Reactivity

The cyclohexyliminomethyl group could undergo:

-

Hydrolysis to a ketone under acidic or basic conditions.

-

Reduction to a secondary amine (e.g., NaBH, LiAlH).

Pyrazole Ring Reactivity

-

Electrophilic Aromatic Substitution (e.g., nitration, halogenation) at the phenyl-substituted position.

-

Coordination Chemistry : The pyrazole nitrogen and sulfur may act as ligands for transition metals (e.g., Cu, Pd).

Analogous Reactions from Literature

While no direct studies on Pyrazolethione, 3-18 exist, analogous pyrazolethiones exhibit the following behaviors:

Biological Activity

Pyrazolethiones are known to inhibit enzymes like acetylcholinesterase , but no biological test results are reported for this compound .

Research Gaps and Recommendations

-

Synthetic Studies : Explore nucleophilic substitution at the thione group using alkyl halides or aryl boronic acids.

-

Catalytic Applications : Screen for transition-metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura).

-

Kinetic Analysis : Investigate reaction rates under varying temperatures and solvents using DoE methodologies .

Data Limitations

Scientific Research Applications

Pyrazolethione, 3-18 has a wide range of scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of Pyrazolethione, 3-18 involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as cyclooxygenase, leading to its anti-inflammatory effects . Additionally, Pyrazolethione, 3-18 can modulate the activity of various receptors and signaling pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and SrtA Inhibition

The inhibitory activity of pyrazolethione derivatives against SrtA is highly sensitive to structural variations. Key comparisons include:

Lead Compound (3) vs. 3-18 :

- The lead compound (3) contains a phenyl group at R3 and exhibits moderate SrtA inhibition. Replacing this phenyl group with a cyclohexyl group (3-18) reduces potency by destabilizing interactions with the enzyme’s active site, underscoring the importance of aromatic π-stacking or hydrophobic interactions .

3-12 (Tribromophenyl Substituent) :

Thione vs. Ketone Groups :

R3 Substitutions :

CCR4 Antagonism

In CCR4 antagonism studies, 3-18 demonstrates excellent potency, outperforming other candidates (e.g., compound 2nd) in competitive binding assays. This contrasts with its weaker SrtA inhibition, suggesting that structural features detrimental to one target may be beneficial for another. For instance, the cyclohexyl group in 3-18 may better complement CCR4’s binding pocket compared to SrtA .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis parameters for Pyrazolethione, 3-18 to improve yield and purity?

- Methodological Answer : Utilize Design of Experiments (DOE) to systematically vary reaction conditions (e.g., temperature, solvent ratio, catalyst loading). Characterize products using HPLC or GC-MS to quantify purity, and apply response surface methodology to identify optimal conditions. Ensure reproducibility by documenting procedural deviations and conducting triplicate trials .

Q. What spectroscopic techniques are most effective for structural elucidation of Pyrazolethione, 3-18 derivatives?

- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT) for bond connectivity, FT-IR for functional group identification, and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. For ambiguous peaks, use 2D NMR (COSY, HSQC) or X-ray crystallography. Cross-validate results with computational simulations (e.g., DFT) to resolve structural uncertainties .

Q. How should stability studies for Pyrazolethione, 3-18 be designed under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to stressors (e.g., heat, humidity, light) per ICH guidelines. Monitor degradation via UV-Vis spectroscopy or LC-MS at fixed intervals. Use Arrhenius kinetics to extrapolate shelf-life predictions. Include control samples and validate analytical methods for specificity and sensitivity .

Advanced Research Questions

Q. How can contradictory data on the biological activity of Pyrazolethione, 3-18 across studies be systematically resolved?

- Methodological Answer : Perform a meta-analysis to aggregate published data, accounting for variables like assay protocols (e.g., cell lines, concentrations). Apply statistical tools (e.g., funnel plots) to detect publication bias. Validate findings through independent replication studies using standardized methodologies. Triangulate results with in silico docking studies to explore structure-activity relationships .

Q. What computational strategies are robust for predicting the stability and reactivity of Pyrazolethione, 3-18 derivatives?

- Methodological Answer : Employ Density Functional Theory (DFT) to calculate thermodynamic parameters (e.g., Gibbs free energy, bond dissociation energies). Validate predictions with experimental kinetic studies (e.g., radical scavenging assays). Use Molecular Dynamics (MD) simulations to model solvent interactions and degradation pathways. Cross-reference computational results with spectroscopic data to refine models .

Q. How can researchers design experiments to elucidate the mechanistic pathway of Pyrazolethione, 3-18 in catalytic applications?

- Methodological Answer : Use isotopic labeling (e.g., deuterium or ¹³C) to track reaction intermediates via MS or NMR. Perform kinetic isotope effect (KIE) studies to identify rate-determining steps. Couple with operando spectroscopy (e.g., Raman) to monitor real-time structural changes. Compare results with computational transition-state models to validate proposed mechanisms .

Q. What methodologies address batch-to-batch variability in Pyrazolethione, 3-18 synthesis for reproducible pharmacological studies?

- Methodological Answer : Implement Quality by Design (QbD) principles to identify critical process parameters (CPPs) and material attributes (CMAs). Use multivariate analysis (e.g., PCA) to correlate variability with biological outcomes. Establish acceptance criteria for raw materials and in-process controls. Document deviations in a batch record database for retrospective analysis .

Guidelines for Rigorous Research Design

- Align Questions with Objectives : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure clarity and scope .

- Data Contradiction Analysis : Apply triangulation (e.g., combining experimental, computational, and literature data) to resolve inconsistencies. Conduct sensitivity analyses to test assumptions .

- Ethical and Reproducibility Standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Pre-register study protocols to mitigate bias .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.